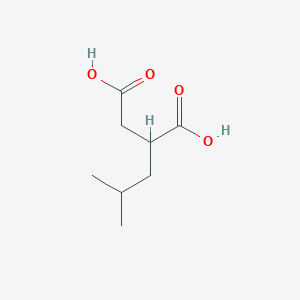

2-(2-methylpropyl)butanedioic Acid

概要

説明

- 二酸不純物は、プレガバリンの分解または合成プロセスから生じます。

プレガバリン二酸不純物: (CAS番号: 5702-99-8) は、プレガバリンの市販製剤に見られる潜在的な不純物です。

プレガバリン: 、商品名リリカ およびニューロティン としても知られるプレガバリンは、てんかん、神経因性疼痛、不安障害の治療に使用される抗てんかん薬です.

準備方法

合成経路: プレガバリン二酸不純物の生成のための正確な合成経路は、広く文書化されていません。 プレガバリンまたはその中間体の化学変換が関与する可能性があります。

工業生産: 二酸不純物専用の工業規模の生産方法に関する情報は不足しています。 通常、プレガバリン製剤中の不純物として存在します。

化学反応解析

反応: プレガバリン二酸不純物は、加水分解、酸化、またはその他の分解経路を含むさまざまな反応を起こす可能性があります。

一般的な試薬と条件:

主要な生成物: プレガバリンの分解から生じる主要な生成物には、二酸不純物自体が含まれます。

科学研究の応用

化学: 研究者は、プレガバリン製剤の品質を確保するために、不純物の生成と安定性を研究しています。

生物学: 生物学的システム、代謝、および潜在的な毒性への影響が関心の対象です。

医学: 薬効と安全性への影響の理解。

業界: プレガバリン製造中の品質管理。

化学反応の分析

Reactions: Pregabalin diacid impurity may undergo various reactions, including hydrolysis, oxidation, or other degradation pathways.

Common Reagents and Conditions:

Major Products: The major products resulting from the degradation of pregabalin would include the diacid impurity itself.

科学的研究の応用

Pharmaceutical Development

2-(2-methylpropyl)butanedioic acid has been studied for its potential pharmaceutical applications, particularly in drug formulation and synthesis. Its unique structure allows it to act as a building block for various pharmaceutical compounds.

Case Study: Antidiabetic Agents

Research has indicated that derivatives of this compound may exhibit protective effects on pancreatic β-cells under stress conditions, which is crucial for diabetes management. A study highlighted a new scaffold that protects β-cells against endoplasmic reticulum stress, demonstrating significant potential for diabetes treatment .

Biochemical Research

This compound plays a role in metabolic studies and enzyme activity assessments. Its derivatives have been isolated and characterized from natural sources, contributing to the understanding of metabolic pathways.

Case Study: Enzymatic Hydrolysis

The enzymatic hydrolysis of related compounds has yielded new derivatives, including (2R)-2-hydroxy-2-(2-methylpropyl)butanedioic acid. These derivatives have been utilized to study their biological activities and interactions with various enzymes .

Material Science

In material science, this compound is investigated for its potential use in polymer synthesis. Its carboxylic acid groups can participate in polymerization reactions, leading to the development of new materials with specific properties.

Research Findings

A study demonstrated that incorporating this compound into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for high-performance applications.

作用機序

- プレガバリンは、主に中枢神経系における電位依存性カルシウムチャネルのα2δサブユニットに結合することにより、その効果を発揮します。

- この相互作用によりカルシウム流入が減少し、神経伝達物質の放出が減少し、神経の興奮性が抑制されます。

- 二酸不純物は特定の作用機序を持ちませんが、プレガバリンの全体的な薬理学的プロファイルに影響を与える可能性があります。

類似化合物との比較

類似化合物: プレガバリンに関連する他の不純物または分解生成物。

独自性: プレガバリン二酸不純物の独自性は、その特定の化学構造とそのプレガバリン製剤中の不純物としての役割にあります。

生物活性

2-(2-Methylpropyl)butanedioic acid, also known as isobutyl succinic acid, is a dicarboxylic acid with the molecular formula and a molecular weight of 174.2 g/mol. Its structure features two carboxylic acid groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H14O4

- Molecular Weight : 174.2 g/mol

- IUPAC Name : this compound

- Appearance : Powder

- Storage Temperature : Room Temperature

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents .

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating that it may modulate cellular pathways involved in cancer progression.

- Neuropharmacological Effects : The compound has been explored for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Cellular Receptors : The compound may interact with specific receptors or enzymes within cells, influencing various biochemical pathways.

- Modulation of Inflammatory Responses : Some studies suggest that it could play a role in modulating inflammation, thus contributing to its potential therapeutic effects .

Table 1: Summary of Key Studies on Biological Activity

Notable Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial properties found that this compound showed significant inhibition against certain gram-positive and gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.

- Neuroprotective Effects : Research highlighted its ability to protect neuronal cells from oxidative stress in vitro, indicating possible applications in treating neurodegenerative disorders such as Alzheimer's disease .

- Anticancer Research : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer activity through the activation of specific apoptotic pathways .

特性

IUPAC Name |

2-(2-methylpropyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYZBBVETVKTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347204 | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-99-8 | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropyl)butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4R6G7BKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the discovery of 2-(2-methylpropyl)butanedioic acid derivatives in Dactylorhiza hatagirea?

A1: The study by [] investigated the chemical constituents of Dactylorhiza hatagirea, a plant used in traditional Nepalese medicine known as Panch Aunle. Researchers successfully isolated five novel compounds named dactylorhins A, B, C, D, and E. These compounds are esters of this compound with varying degrees of glycosylation and esterification with 4-β-D-glucopyranosyloxybenzyl alcohol []. This finding is significant for several reasons:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。